molecular formula C15H17BrN2O2 B320646 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone

2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone

Cat. No.: B320646
M. Wt: 337.21 g/mol
InChI Key: BGLLJXJXOOCHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is an organic compound that features a brominated phenoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone typically involves multiple steps:

    Bromination: The starting material, 4-ethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethylphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.

    Pyrazole Formation: The phenoxy ether is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Ketone Formation: Finally, the pyrazole derivative is reacted with an appropriate acylating agent to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrazole ring.

    Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound may be explored as a lead compound in drug development, particularly for its potential interactions with biological targets.

Industry

    Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
  • 2-(2-chloro-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
  • 2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone

Uniqueness

The uniqueness of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C15H17BrN2O2/c1-4-12-5-6-14(13(16)8-12)20-9-15(19)18-11(3)7-10(2)17-18/h5-8H,4,9H2,1-3H3

InChI Key

BGLLJXJXOOCHRX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br

Origin of Product

United States

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